molecular formula C19H20N2O2S2 B12269928 3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B12269928
M. Wt: 372.5 g/mol
InChI Key: XMTLMNHJCBEDOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidin-4-one core, substituted with a methoxyphenylmethyl group and a methylbutenylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions. The starting materials often include thieno[3,2-d]pyrimidin-4-one derivatives, which are then functionalized through various chemical reactions such as alkylation, sulfonation, and methoxylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the aromatic ring or the thieno[3,2-d]pyrimidin-4-one core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in the inhibition of cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one include other thienopyrimidines with different substituents. Examples include:

  • 2-[(3-methylbut-2-en-1-yl)sulfanyl]-3H,4H-thieno[3,2-d]pyrimidin-4-one
  • 3-[(4-methoxyphenyl)methyl]-2-[(3-methylbut-2-en-1-yl)oxy]-3H,4H-thieno[3,2-d]pyrimidin-4-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenylmethyl and methylbutenylsulfanyl groups may enhance its stability, solubility, and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H20N2O2S2

Molecular Weight

372.5 g/mol

IUPAC Name

3-[(4-methoxyphenyl)methyl]-2-(3-methylbut-2-enylsulfanyl)thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C19H20N2O2S2/c1-13(2)8-10-25-19-20-16-9-11-24-17(16)18(22)21(19)12-14-4-6-15(23-3)7-5-14/h4-9,11H,10,12H2,1-3H3

InChI Key

XMTLMNHJCBEDOV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)SC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.